BenchChemオンラインストアへようこそ!

5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine

Physicochemical profiling Medicinal chemistry Building block selection

5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine (CAS 1016749-64-6) is a heterocyclic building block belonging to the 1,3,4-oxadiazol-2-amine class, distinguished by a 4-methoxyphenethyl substituent at the oxadiazole 5-position linked via an ethylene spacer rather than a direct aryl C–C bond. The compound has a molecular formula of C₁₁H₁₃N₃O₂, a molecular weight of 219.24 g/mol, and a calculated LogP of 1.38 with a topological polar surface area (TPSA) of 74.9 Ų.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 1016749-64-6
Cat. No. B1357729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine
CAS1016749-64-6
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2=NN=C(O2)N
InChIInChI=1S/C11H13N3O2/c1-15-9-5-2-8(3-6-9)4-7-10-13-14-11(12)16-10/h2-3,5-6H,4,7H2,1H3,(H2,12,14)
InChIKeyQBXMTWRMEHRPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine (CAS 1016749-64-6): Procurement-Relevant Profile for a 1,3,4-Oxadiazol-2-amine Building Block


5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine (CAS 1016749-64-6) is a heterocyclic building block belonging to the 1,3,4-oxadiazol-2-amine class, distinguished by a 4-methoxyphenethyl substituent at the oxadiazole 5-position linked via an ethylene spacer rather than a direct aryl C–C bond [1]. The compound has a molecular formula of C₁₁H₁₃N₃O₂, a molecular weight of 219.24 g/mol, and a calculated LogP of 1.38 with a topological polar surface area (TPSA) of 74.9 Ų . It is commercially catalogued as a research chemical by Life Chemicals (F2145-0143), Santa Cruz Biotechnology (sc-350505), and Chemenu (CM448486), with standard offered purity of ≥95% [2].

Why 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine Cannot Be Interchanged with Common 5-Aryl-1,3,4-oxadiazol-2-amines


The ethylene (–CH₂CH₂–) spacer between the 4-methoxyphenyl ring and the oxadiazole core in this compound creates a structurally distinct topology compared to the far more common 5-aryl-1,3,4-oxadiazol-2-amines where the aryl ring is directly attached at C-5 [1]. This spacer introduces two additional rotatable bonds, yielding a calculated LogP approximately 0.5–1.0 units higher and a TPSA approximately 10 Ų larger than the corresponding direct 5-(4-methoxyphenyl) analog (CAS 5711-61-5) . Within the NCI 60-cell-line anticancer screen, direct 5-aryl-1,3,4-oxadiazol-2-amines bearing a 4-methoxyphenyl group have demonstrated markedly superior antiproliferative activity (mean growth percent as low as 62.6) compared to chloro-, ethyl-, and furyl-substituted analogs (mean GP > 97), establishing that the 4-methoxyphenyl pharmacophore is a critical activity determinant not replicable by alternative 5-substituents [2]. Generic substitution with a direct aryl or simple alkyl analog therefore risks loss of both the conformational flexibility afforded by the ethyl spacer and the pharmacophoric contribution of the 4-methoxyphenyl group.

Quantitative Differentiation Evidence for 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine Versus Closest Analogs


Lipophilicity and Polar Surface Area Differentiation Versus 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 5711-61-5)

The target compound incorporates an ethylene spacer that increases both lipophilicity and topological polar surface area relative to the direct aryl analog 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, the most structurally similar comparator available . This difference can alter passive membrane permeability and hydrogen-bonding capacity in downstream conjugates [1].

Physicochemical profiling Medicinal chemistry Building block selection

4-Methoxyphenyl Pharmacophore Superiority in NCI 60-Cell-Line Anticancer Screening: Class-Level Inference

In a systematic NCI 60-cell-line one-dose (10⁻⁵ M) screen of 24 N-aryl-5-substituted-1,3,4-oxadiazol-2-amines, the 4-methoxyphenyl-substituted analog N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 4s) achieved a mean growth percent (GP) of 62.6, the lowest (most potent) among all tested compounds, whereas the 4-chlorophenyl analog (4u) showed mean GP of 78.5, and the 3,4-dimethoxyphenyl analog (4j) showed substantially weaker activity (individual cell-line GPs of 75–82) [1]. Ethyl (4l) and furyl (4k) 5-substituents yielded GP values >97, indicating near-complete loss of activity. Although compound 4s carries an N-aryl substituent absent in the target compound, the 5-(4-methoxyphenyl) core is identical and was the dominant pharmacophoric determinant in the SAR [1].

Anticancer screening NCI-60 Oxadiazole SAR

Ethylene Spacer Conformational Advantage Over Direct 5-Aryl-1,3,4-oxadiazol-2-amines for Derivatization Chemistry

The –CH₂CH₂– spacer in the target compound increases the number of freely rotatable bonds from 2 (in 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) to 5, with the ethylene bridge enabling conformations where the 4-methoxyphenyl ring can explore a wider angular range relative to the oxadiazole plane . The direct aryl analog (CAS 5711-61-5) shows a near-coplanar dihedral angle of only 8.64° between the phenyl and oxadiazole rings in the crystal structure, severely restricting conformational freedom [1]. The ethyl-bridged topology also places the primary amine further from the aromatic π-system, potentially reducing N-aryl conjugation effects and preserving amine nucleophilicity for downstream coupling reactions (e.g., Schiff base formation, acylation, or urea synthesis) [2].

Synthetic chemistry Conformational analysis Building block utility

Supplier Head-to-Head: Purity Specification and Packaging Options Versus Closest Available Analogs

The target compound is stocked by two major international suppliers (Santa Cruz Biotechnology and Life Chemicals) with defined purity specifications and multiple packaging sizes [1]. By contrast, the closest direct comparator 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 5711-61-5) is predominantly available only through custom synthesis or specialty catalogues with variable lead times, while 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-61-3) is listed only for custom synthesis . The target compound thus offers superior off-the-shelf accessibility for time-sensitive research programs.

Chemical procurement Building block sourcing Purity specification

Predicted Drug-Likeness and Toxicity Risk Profile by Class-Level Comparison

In silico toxicity risk prediction using the Osiris Property Explorer was performed for the N-aryl-5-substituted-1,3,4-oxadiazol-2-amine series [1]. The 4-methoxyphenyl-substituted analog (4s) showed no mutagenic risk, no tumorigenic risk, no irritant effect, and only a slight reproductive effect—a profile superior to methotrexate (mutagenic, reproductive effect) and fluorouracil (mutagenic, irritant, reproductive effect) used as clinical benchmarks [1]. The target compound's drug-likeness parameters (MW = 219.24; cLogP = 1.38; HBD = 2; HBA = 4; TPSA = 74.9; rotatable bonds = 5) satisfy all Lipinski Rule-of-Five criteria and fall within the 95th percentile of oral drug space, whereas the unsubstituted phenyl analog (CAS 1612-76-6, MW = 161.16; cLogP = 1.90) has a lower TPSA (~56 Ų) that may reduce aqueous solubility .

Drug-likeness Toxicity prediction Lead optimization

Recommended Application Scenarios for 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine Based on Quantitative Differentiation Evidence


Preferred Building Block for Diversity-Oriented Synthesis of 2-Amino-1,3,4-oxadiazole Libraries via Amine-Directed Coupling

The ethylene spacer preserves the nucleophilicity of the 2-NH₂ group for Schiff base formation, acylation, or urea coupling without the electronic modulation imposed by direct aryl conjugation . The target compound is therefore the recommended starting material for generating focused libraries of N-substituted 5-(4-methoxyphenethyl)-1,3,4-oxadiazol-2-amines, where the rigid direct aryl analog (CAS 5711-61-5) would yield conformationally constrained products with potentially reduced target engagement . Off-the-shelf availability in 250 mg and 1 g sizes from Santa Cruz Biotechnology enables pilot-scale library synthesis without custom synthesis delays .

Anticancer Probe Development Targeting the 4-Methoxyphenyl Pharmacophore of the NCI-Active Oxadiazole Scaffold

Class-level inference from the NCI 60-cell-line screen demonstrates that the 4-methoxyphenyl group at the oxadiazole 5-position is the single most potent substituent among all tested aryl and alkyl variants (mean GP = 62.6 for the 4-methoxyphenyl analog vs. 78.5–97+ for chloro, ethyl, and furyl comparators) . The target compound, bearing a 4-methoxyphenethyl motif, preserves the critical 4-methoxy pharmacophore while adding conformational degrees of freedom that may further improve target fit. Researchers pursuing melanoma (MDA-MB-435), leukemia (K-562), breast (T-47D), or colon (HCT-15) cancer models should prioritize this compound for follow-up SAR studies .

Physicochemical Probe for Studying Linker Effects on Oxadiazole Bioactivity and Permeability

The calculated LogP of 1.38 and TPSA of 74.9 Ų for the target compound position it in a distinct physicochemical space relative to both the more hydrophilic 5-ethyl analog (LogP = 0.80, TPSA = 64.9) and the more lipophilic 5-phenyl analog (LogP = 1.90, TPSA ~56) . This intermediate lipophilicity profile, combined with the unique ethylene spacer topology, makes the compound a valuable tool for systematically studying the impact of linker length and flexibility on membrane permeability, metabolic stability, and target binding in oxadiazole-based compound series .

Reference Standard for Analytical Method Development in Oxadiazole Building Block Quality Control

With a defined purity specification of ≥95% from multiple independent suppliers , well-characterized SMILES string (COC1=CC=C(CCC2=NN=C(N)O2)C=C1), and calculated physicochemical descriptors (LogP, TPSA) , the target compound is suitable as a retention-time marker and system-suitability standard for HPLC/LC-MS method development targeting the broader 1,3,4-oxadiazol-2-amine building block class. Its intermediate retention (predicted from LogP 1.38) falls between early-eluting 5-ethyl analogs and late-eluting 5-phenyl analogs, providing a balanced midpoint for gradient calibration .

Quote Request

Request a Quote for 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.